![molecular formula C13H17NO4S B496955 Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 1029689-54-0](/img/structure/B496955.png)
Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” involves the use of cyclopentanone, methyl cyanoacetate, and sulfur in methanol, with morpholine added dropwise over a period of 30 minutes at 35 °C .Molecular Structure Analysis
The molecular structure of related compounds like “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile” and “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” have been identified. The InChI codes for these compounds are “1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2” and “1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)” respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” involves the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile” and “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” have been identified. They are light yellow to beige-brown crystalline powders .Scientific Research Applications
Thiophene Derivatives in Scientific Research
Chemistry and Biochemistry of Plant Pigments Thiophene derivatives, such as betalains, exhibit significant bioactivity, including antioxidant properties. Betalains, which consist of a nitrogenous core structure, have been identified in a variety of plant families and are used as chemosystematic markers. Their synthesis involves key enzymes like tyrosinase and DOPA dioxygenase, with applications extending to pigment production and potential health benefits due to their safety and antioxidant activity (Khan & Giridhar, 2015).
Pharmacological Applications The study and development of thiophene-based compounds for therapeutic uses are vast. Thiophene derivatives display a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. They are also a part of drugs like Cefoxitin and Raltitrexed, showing their significance in medicinal chemistry. The versatility of thiophenes in drug development highlights their potential for creating novel therapeutic agents (Xuan, 2020).
Synthetic and Material Chemistry Thiophene derivatives are crucial in the synthesis of heterocycles, demonstrating their role as essential intermediates in organic synthesis. Their unique electronic properties make them valuable in creating organic materials for technological applications. This versatility underscores the importance of thiophene derivatives in both synthetic chemistry and material science, paving the way for innovative applications in various fields (Gomaa & Ali, 2020).
Safety and Hazards
Mechanism of Action
- DEAT contains an indole nucleus, which is known for its diverse biological activities. Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, antioxidant, and other pharmacological effects .
- DEAT’s action may lead to various cellular effects, such as:
Target of Action
Result of Action
properties
IUPAC Name |
diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVIJNDDNWYXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
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